REACTION_SMILES
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[CH3:12][NH:13][O:14][CH3:15].[CH3:16][N:17]1[CH2:18][CH2:19][O:20][CH2:21][CH2:22]1.[Cl:23][CH2:24][Cl:25].[NH2:1][c:2]1[c:3]([C:4](=[O:5])[OH:6])[cH:7][c:8]([Br:11])[cH:9][n:10]1>>[NH2:1][c:2]1[c:3]([C:4](=[O:5])[N:13]([CH3:12])[O:14][CH3:15])[cH:7][c:8]([Br:11])[cH:9][n:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCOCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ncc(Br)cc1C(=O)O
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Name
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Type
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product
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Smiles
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CON(C)C(=O)c1cc(Br)cnc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |